4-Fluoro-2-(methoxymethyl)benzonitrile
Description
4-Fluoro-2-(methoxymethyl)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the para position and a methoxymethyl (-CH₂OCH₃) group at the ortho position of the aromatic ring. This compound belongs to a class of nitrile-containing aromatic molecules, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and electronic properties. The fluorine atom enhances metabolic stability and bioavailability, while the methoxymethyl group contributes to steric and electronic modulation of the aromatic system .
Properties
CAS No. |
934012-90-5 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-2-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-12-6-8-4-9(10)3-2-7(8)5-11/h2-4H,6H2,1H3 |
InChI Key |
JUARJPDHIDAXOV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 4-Fluoro-2-(methoxymethyl)benzonitrile, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
- Electronic Effects : The methoxymethyl group (-CH₂OCH₃) in the target compound is electron-donating, which contrasts with the strongly electron-withdrawing trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzonitrile. This difference influences reactivity, polarizability, and interactions with biological targets .
- Solubility and Stability: The hydroxycyclohexylamino substituent in 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile improves water solubility compared to the methoxymethyl group, which is more lipophilic .
Physical and Chemical Properties
- Melting Points : Cyclopropane-containing analogs (e.g., 380.1 Da compound) exhibit higher melting points (195–200°C) due to rigid structures, whereas methoxymethyl-substituted compounds likely have lower melting points due to increased flexibility .
- Polarizability : Benzonitrile derivatives exhibit solvent-dependent polarizability. The methoxymethyl group may reduce polarizability compared to -CF₃ analogs, as seen in studies of benzonitrile solutions () .
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